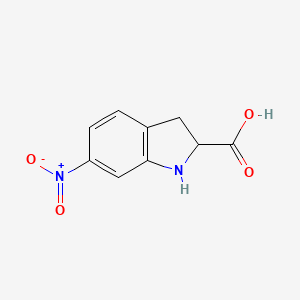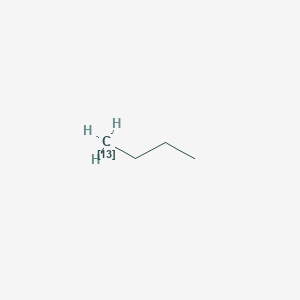
1-Phenylethyl benzodithioate
Overview
Description
1-Phenylethyl benzodithioate is a chemical compound belonging to the class of benzodithioates. It is characterized by its yellowish crystalline powder form and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl benzodithioate can be synthesized through the reaction of 1-phenylethanol with carbon disulfide and a base, followed by the addition of benzyl chloride. The reaction typically occurs under mild conditions, with the use of organic solvents such as toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories for scientific applications. The synthesis involves standard organic chemistry techniques and equipment.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl benzodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the benzodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzodithioates.
Scientific Research Applications
1-Phenylethyl benzodithioate has diverse applications in scientific research:
Chemistry: It is used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization, particularly for methacrylates, methacrylamides, and styrenes.
Biology: The compound is employed in enantioselective biotransformations of (R,S)-1-phenylethanol, using catalytic systems containing ionic liquids and lipases.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-documented.
Industry: In materials science, it is used in the process of inverse vulcanization to create stable polymers from elemental sulfur, addressing the issue of excess sulfur in the petrochemical industry.
Mechanism of Action
The mechanism by which 1-Phenylethyl benzodithioate exerts its effects involves its role as a RAFT agent in polymerization processes. It facilitates the controlled growth of polymer chains by reversible addition-fragmentation, allowing for precise control over molecular weight and polymer architecture. In enantioselective biotransformations, it acts as a substrate for lipase-catalyzed reactions, leading to the formation of enantiomerically pure products.
Comparison with Similar Compounds
- 2-Cyano-2-propyl benzodithioate
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid
- Cyanomethyl dodecyl trithiocarbonate
- S,S-Dibenzyl trithiocarbonate
Uniqueness: 1-Phenylethyl benzodithioate is unique due to its specific structure, which allows it to be highly effective as a RAFT agent in polymerization processes. Its ability to facilitate enantioselective biotransformations with high enantiomeric excess and selectivity further distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-phenylethyl benzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZSTBGQYFCJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433432 | |
| Record name | 1-phenylethyl benzodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37912-25-7 | |
| Record name | 1-phenylethyl benzodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)





